molecular formula C15H17BrN2O3S B14936572 N-[(6-bromo-1H-indol-1-yl)acetyl]-L-methionine

N-[(6-bromo-1H-indol-1-yl)acetyl]-L-methionine

Katalognummer: B14936572
Molekulargewicht: 385.3 g/mol
InChI-Schlüssel: JVSCARBNDJNZRH-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID: is a complex organic compound that features a brominated indole moiety, an acetyl group, and a butanoic acid backbone with a methylsulfanyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Acetylation: The brominated indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Amidation: The acetylated brominated indole is reacted with (2S)-2-amino-4-(methylsulfanyl)butanoic acid under coupling conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and acetylation steps, and large-scale coupling reactions under controlled conditions to minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The brominated indole can undergo reduction to remove the bromine atom, typically using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-brominated indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in various organic transformations.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry:

  • Potential applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The brominated indole moiety may play a role in binding to proteins or enzymes, while the acetyl and butanoic acid groups could influence the compound’s solubility and cellular uptake.

Vergleich Mit ähnlichen Verbindungen

    (2S)-2-{[2-(5-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID: Similar structure with bromine at a different position on the indole ring.

    (2S)-2-{[2-(6-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID: Chlorine instead of bromine on the indole ring.

    (2S)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(ETHYLSULFANYL)BUTANOIC ACID: Ethylsulfanyl instead of methylsulfanyl group.

Uniqueness:

  • The specific positioning of the bromine atom and the presence of the methylsulfanyl group make this compound unique in its reactivity and potential applications.

Eigenschaften

Molekularformel

C15H17BrN2O3S

Molekulargewicht

385.3 g/mol

IUPAC-Name

(2S)-2-[[2-(6-bromoindol-1-yl)acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C15H17BrN2O3S/c1-22-7-5-12(15(20)21)17-14(19)9-18-6-4-10-2-3-11(16)8-13(10)18/h2-4,6,8,12H,5,7,9H2,1H3,(H,17,19)(H,20,21)/t12-/m0/s1

InChI-Schlüssel

JVSCARBNDJNZRH-LBPRGKRZSA-N

Isomerische SMILES

CSCC[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)Br

Kanonische SMILES

CSCCC(C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.